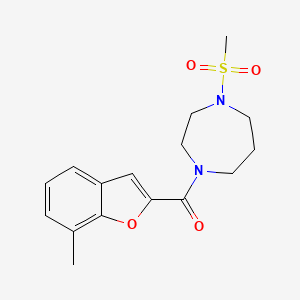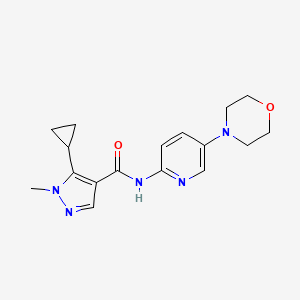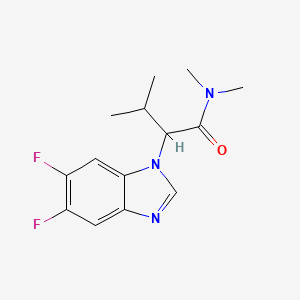![molecular formula C18H14N4O3 B7535417 1-[1-(4-Cyanophenyl)ethyl]-3-(1,3-dioxoisoindol-5-yl)urea](/img/structure/B7535417.png)
1-[1-(4-Cyanophenyl)ethyl]-3-(1,3-dioxoisoindol-5-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[1-(4-Cyanophenyl)ethyl]-3-(1,3-dioxoisoindol-5-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CEP-701 and has been the subject of extensive research due to its promising therapeutic properties.
作用机制
The mechanism of action of CEP-701 involves its ability to inhibit the activity of receptor tyrosine kinases, which are enzymes involved in cell signaling pathways. Specifically, CEP-701 targets the FMS-like tyrosine kinase 3 (FLT3) and the platelet-derived growth factor receptor (PDGFR), which are overexpressed in many types of cancer cells. By inhibiting these receptors, CEP-701 can block the growth and survival of cancer cells.
Biochemical and Physiological Effects:
CEP-701 has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. In cancer cells, CEP-701 has been shown to inhibit the activity of FLT3 and PDGFR, leading to reduced cell growth and survival. In neurodegenerative disorders, CEP-701 has been shown to reduce inflammation and oxidative stress, which are major contributors to neuronal damage. In autoimmune diseases, CEP-701 has been shown to modulate the immune response by inhibiting the activity of certain immune cells.
实验室实验的优点和局限性
CEP-701 has several advantages for lab experiments, including its high potency and selectivity for FLT3 and PDGFR. Additionally, CEP-701 has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, CEP-701 also has some limitations, including its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on CEP-701, including the development of more effective formulations for clinical use, the identification of new targets for CEP-701 in various diseases, and the exploration of its potential use in combination with other therapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of CEP-701 and its effects on various cellular pathways. Overall, CEP-701 has significant potential for the development of new therapies for a range of diseases, and continued research in this area is warranted.
合成方法
The synthesis of CEP-701 involves the condensation of 4-cyanobenzaldehyde with 3-(1,3-dioxoisoindol-5-yl)propionic acid to form the intermediate 1-(4-cyanophenyl)-3-(1,3-dioxoisoindol-5-yl)prop-2-en-1-one. This intermediate is then reacted with urea to yield the final product, 1-[1-(4-cyanophenyl)ethyl]-3-(1,3-dioxoisoindol-5-yl)urea.
科学研究应用
CEP-701 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. In cancer research, CEP-701 has been shown to inhibit the growth of tumor cells by blocking the activity of receptor tyrosine kinases. In neurodegenerative disorders, CEP-701 has been shown to have neuroprotective effects by reducing inflammation and oxidative stress. In autoimmune diseases, CEP-701 has been shown to modulate the immune response by inhibiting the activity of certain immune cells.
属性
IUPAC Name |
1-[1-(4-cyanophenyl)ethyl]-3-(1,3-dioxoisoindol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3/c1-10(12-4-2-11(9-19)3-5-12)20-18(25)21-13-6-7-14-15(8-13)17(24)22-16(14)23/h2-8,10H,1H3,(H2,20,21,25)(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPNSNWQBLOREL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C#N)NC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-Cyanophenyl)ethyl]-3-(1,3-dioxoisoindol-5-yl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B7535337.png)
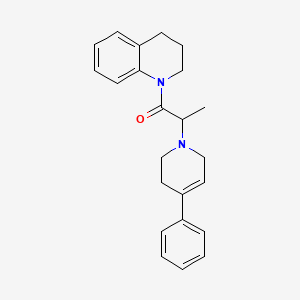
![N-[4-(1,3-dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B7535345.png)
![N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B7535354.png)
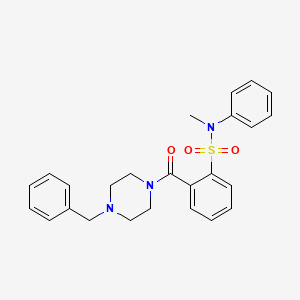
![N-(2-chloro-4-fluorophenyl)-2-[(4-methylphenyl)methylamino]propanamide](/img/structure/B7535369.png)
![1-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-1-phenylmethanamine](/img/structure/B7535374.png)
![5-tert-butyl-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]-2-methylbenzenesulfonamide](/img/structure/B7535375.png)
![3-[(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)methyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B7535386.png)
![2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide](/img/structure/B7535391.png)
![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-7-thia-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B7535393.png)
